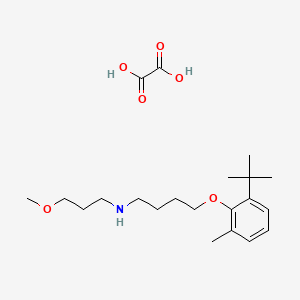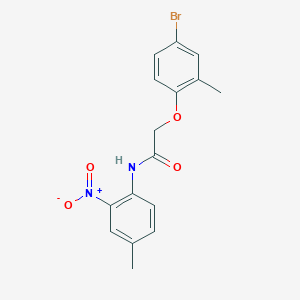![molecular formula C18H28N2O5 B4004373 1-[4-(2,5-Dimethylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4004373.png)
1-[4-(2,5-Dimethylphenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-[4-(2,5-Dimethylphenoxy)butyl]piperazine;oxalic acid is a chemical compound that combines the structural features of piperazine and oxalic acid Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Oxalic acid is a dicarboxylic acid with the formula C2H2O4
Scientific Research Applications
1-[4-(2,5-Dimethylphenoxy)butyl]piperazine;oxalic acid has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: The compound can be used in the synthesis of polymers or as a precursor for materials with specific properties.
Biological Studies: It may be used in studies related to its biological activity, including its effects on cellular processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,5-Dimethylphenoxy)butyl]piperazine typically involves the reaction of 2,5-dimethylphenol with 1,4-dibromobutane to form 4-(2,5-dimethylphenoxy)butane. This intermediate is then reacted with piperazine to yield 1-[4-(2,5-Dimethylphenoxy)butyl]piperazine. The final step involves the formation of the oxalate salt by reacting the piperazine derivative with oxalic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,5-Dimethylphenoxy)butyl]piperazine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-[4-(2,5-Dimethylphenoxy)butyl]piperazine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological molecules, potentially modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with specific binding sites.
Comparison with Similar Compounds
1-[4-(2,5-Dimethylphenoxy)butyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
4-(2,5-Dimethylphenoxy)butanoic acid: Lacks the piperazine ring but contains the phenoxy and butyl groups.
2,5-Dimethylphenol: The starting material for the synthesis of the compound.
Uniqueness: 1-[4-(2,5-Dimethylphenoxy)butyl]piperazine;oxalic acid is unique due to the combination of the piperazine ring and the phenoxy group, which may confer specific biological and chemical properties not found in similar compounds. The presence of the oxalate salt also adds to its uniqueness, potentially affecting its solubility and reactivity.
Properties
IUPAC Name |
1-[4-(2,5-dimethylphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O.C2H2O4/c1-14-5-6-15(2)16(13-14)19-12-4-3-9-18-10-7-17-8-11-18;3-1(4)2(5)6/h5-6,13,17H,3-4,7-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOJWFVNKWEROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4004293.png)
![N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4004298.png)
![4-Methyl-1-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4004307.png)
![[4-(4-Morpholin-4-ylbutoxy)phenyl]-phenylmethanone;oxalic acid](/img/structure/B4004314.png)
![N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4004322.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-cyclooctylbenzamide](/img/structure/B4004328.png)
![1-[3-(2-Methoxy-6-prop-2-enylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004335.png)
![N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide](/img/structure/B4004342.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B4004348.png)


![N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4004391.png)
![1-[2-(2-sec-butylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4004398.png)
![1-[2-(3-bromophenoxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B4004405.png)
